An In-depth Technical Guide on the Structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (C14H19NO2)
An In-depth Technical Guide on the Structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (C14H19NO2)
Introduction
2-cyclohexyl-2-hydroxy-N-phenylacetamide, with the chemical formula C14H19NO2, is an alpha-hydroxy amide derivative. Its structure is characterized by a central acetyl group modified with a cyclohexyl and a phenyl group at the alpha position, and an N-phenyl group on the amide nitrogen. The presence of a chiral center at the alpha-carbon and the interplay of its bulky non-polar (cyclohexyl and phenyl) and polar (hydroxyl and amide) functional groups dictate its three-dimensional conformation and potential chemical reactivity. This guide provides a comprehensive overview of its structure, proposed synthesis, and expected analytical characterization for researchers in drug discovery and organic synthesis.
Physicochemical and Structural Properties
The structural attributes of 2-cyclohexyl-2-hydroxy-N-phenylacetamide suggest it is a crystalline solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol, methanol, and dichloromethane. A summary of its key predicted physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 2-cyclohexyl-2-hydroxy-N-phenylacetamide |
| Synonyms | N-phenyl-α-cyclohexylmandelamide, α-cyclohexylmandelanilide |
| CAS Number | Not available |
| Predicted XLogP3 | 3.2 |
| Predicted Hydrogen Bond Donor Count | 2 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 3 |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide.
Experimental Protocol: Synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide
Part 1: Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid
This procedure is adapted from the synthesis of similar alpha-hydroxy carboxylic acids.[1]
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Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add benzoylformic acid and anhydrous diethyl ether.
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Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of cyclohexylmagnesium bromide in diethyl ether dropwise with constant stirring. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction and prevent side reactions.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete consumption of the starting material.
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Quenching and Extraction: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl. Extract the aqueous layer with diethyl ether (3x). The acidic workup protonates the alkoxide and carboxylate, yielding the desired alpha-hydroxy acid.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Part 2: Synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide
This amidation protocol is based on the well-established DCC/DMAP coupling method.[2]
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Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, aniline, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.
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Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise. DCC is a highly effective coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-cyclohexyl-2-hydroxy-N-phenylacetamide.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 2-cyclohexyl-2-hydroxy-N-phenylacetamide would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Aromatic Protons: A multiplet in the range of δ 7.2-7.6 ppm corresponding to the protons on the two phenyl rings.
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Amide Proton (N-H): A broad singlet typically downfield, around δ 8.0-9.0 ppm.
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Hydroxyl Proton (O-H): A singlet whose chemical shift is concentration and solvent-dependent, often in the range of δ 3.0-5.0 ppm.
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Cyclohexyl Protons: A series of complex multiplets in the upfield region, approximately δ 1.0-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
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Carbonyl Carbon (C=O): A peak in the range of δ 170-175 ppm.
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Aromatic Carbons: Multiple signals between δ 120-140 ppm.
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Alpha-Carbon (C-OH): A signal around δ 75-85 ppm.
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Cyclohexyl Carbons: Several peaks in the aliphatic region, δ 25-45 ppm.
IR (Infrared) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹.
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N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1650 cm⁻¹.
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N-H Bend (Amide II): A medium absorption band around 1550 cm⁻¹.
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C-O Stretch: An absorption in the range of 1100-1000 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
MS (Mass Spectrometry)
The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 249. Key fragmentation patterns would likely involve the loss of water, the cyclohexyl group, and cleavage of the amide bond.
Conclusion
This technical guide outlines the fundamental structural aspects, a plausible synthetic route, and the expected analytical characterization of 2-cyclohexyl-2-hydroxy-N-phenylacetamide. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds for potential applications in medicinal chemistry and materials science. The self-validating nature of the described experimental workflows, grounded in established chemical principles, ensures a high degree of confidence in achieving the target molecule with the specified structure.
References
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